molecular formula C8H12O6 B1266436 1,3,5-Pentanetricarboxylic acid CAS No. 6940-58-5

1,3,5-Pentanetricarboxylic acid

Cat. No. B1266436
CAS RN: 6940-58-5
M. Wt: 204.18 g/mol
InChI Key: ROTJZTYLACIJIG-UHFFFAOYSA-N
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Description

1,3,5-Pentanetricarboxylic acid is a chemical compound with the linear formula C8H12O6 . It has a molecular weight of 204.181 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H12O6 . This indicates that the compound contains 8 carbon atoms, 12 hydrogen atoms, and 6 oxygen atoms .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It’s soluble in water and methanol .

Scientific Research Applications

Molecular Imprinting

1,3,5-Pentanetricarboxylic acid has been utilized as a template molecule in the synthesis of molecularly imprinted polymers (MIPs). These polymers, designed for domoic acid recognition, show higher affinity compared to non-imprinted counterparts. This approach demonstrates the potential of this compound in creating selective binding sites for target compounds, such as domoic acid, in molecular imprinting technologies. This application is particularly significant in extracting domoic acid from biological samples like Mytilus edulis and seawater, showcasing its utility in environmental and food safety contexts (Li, 2010).

Synthesis of Organic Acids

The chemical properties of this compound have been explored for the synthesis of various organic acids. It has been used in the synthesis of 1,2,4-butane- and 1,2,5-pentanetricarboxylic acids, achieved through the addition of β-carboxyethyl and γ-carboxypropyl radicals to maleic acid. This synthesis method highlights the potential of this compound in producing diverse organic compounds, which could have implications in industrial chemistry (Starostin, Golovin, & Nikishin, 1974).

Tandem Addition-Rearrangement-Addition Reaction

This compound plays a role in the synthesis of 3-aryl-1,3,5-pentanetricarboxylic acid trialkylesters. This synthesis occurs via a tandem addition-rearrangement-addition reaction, showcasing the chemical versatility of this compound in complex organic reactions. This application underlines its potential in organic synthesis, particularly in the formation of complex ester compounds (Cao, Zhang, Fan, & Huang, 2003).

Metal-Organic Frameworks

In the field of materials science, this compound has been utilized in the construction of metal-organic frameworks (MOFs). These frameworks are significant for their potential applications in gas storage, catalysis, and sensing. The role of this compound in forming pentanuclear tetrahedral clusters with specific topologies highlights its importance in the design and synthesis of advanced functional materials (Deng et al., 2015).

Catalysis and Chemical Reactions

This compound is involved in various catalytic and chemical reactions. For example, it has been used in the selective HIV-protease assay, indicating its role in biochemical and medical research. This application demonstrates the compound's potential in developing specific assays for enzyme activities, which could be vital for drug discovery and diagnostic applications (Badalassi, Nguyen, Crotti, & Reymond, 2002).

Safety and Hazards

1,3,5-Pentanetricarboxylic acid is classified as a skin irritant and serious eye irritant . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

pentane-1,3,5-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6/c9-6(10)3-1-5(8(13)14)2-4-7(11)12/h5H,1-4H2,(H,9,10)(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTJZTYLACIJIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50219529
Record name Pentane-1,3,5-tricarboxylic acid
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Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6940-58-5
Record name 1,3,5-Pentanetricarboxylic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentane-1,3,5-tricarboxylic acid
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Record name Octric acid
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Record name Pentane-1,3,5-tricarboxylic acid
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Record name Pentane-1,3,5-tricarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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